molecular formula C20H30N4O6 B12607304 2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid CAS No. 648441-28-5

2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid

Cat. No.: B12607304
CAS No.: 648441-28-5
M. Wt: 422.5 g/mol
InChI Key: FHUQWXWBPRIMSW-UHFFFAOYSA-N
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Description

2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is a complex organic compound featuring a dodecane backbone with two 1,2,4-oxadiazole rings and diacetic acid groups. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid typically involves the reaction of dodecanediol with amidoxime in the presence of carbonyl diimidazoles (CDI) in toluene. The reaction conditions include:

    Solvent: Toluene

    Catalyst: Carbonyl diimidazoles (CDI)

    Temperature: Reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole rings .

Scientific Research Applications

2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole rings can form hydrogen bonds with target molecules, influencing their activity and stability. This compound can also interfere with the metabolic pathways of microorganisms, contributing to its antibacterial and antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is unique due to its specific dodecane backbone and the presence of two oxadiazole rings, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

648441-28-5

Molecular Formula

C20H30N4O6

Molecular Weight

422.5 g/mol

IUPAC Name

2-[3-[12-[5-(carboxymethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazol-5-yl]acetic acid

InChI

InChI=1S/C20H30N4O6/c25-19(26)13-17-21-15(23-29-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(30-24-16)14-20(27)28/h1-14H2,(H,25,26)(H,27,28)

InChI Key

FHUQWXWBPRIMSW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC1=NOC(=N1)CC(=O)O)CCCCCC2=NOC(=N2)CC(=O)O

Origin of Product

United States

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